molecular formula C11H10N2O2 B1392165 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1248408-55-0

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1392165
CAS No.: 1248408-55-0
M. Wt: 202.21 g/mol
InChI Key: NGHAENOTAMOHBC-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyrrole ring substituted with a methyl group and a pyridine ring at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrole and pyridine derivatives.

  • Reaction Conditions: The reaction involves a multi-step process including:

    • Condensation Reaction: Pyrrole is condensed with pyridine derivatives under acidic conditions.

    • Oxidation: The intermediate compound is then oxidized to introduce the carboxylic acid group.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution Reactions: Substitution at the pyrrole or pyridine rings can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted pyrroles and pyridines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism involves binding to the active sites of these targets, leading to modulation of their activity. The pathways involved are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a different position of the pyridine ring.

  • 2-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid: Another positional isomer with distinct chemical properties.

Uniqueness: The uniqueness of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

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Properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)6-10(13-7)8-2-4-12-5-3-8/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHAENOTAMOHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
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2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

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